molecular formula C11H16N2O2 B8696741 3-(dimethylamino)-N-methoxy-N-methylbenzamide

3-(dimethylamino)-N-methoxy-N-methylbenzamide

Cat. No. B8696741
M. Wt: 208.26 g/mol
InChI Key: OXPQMVYZUANSRR-UHFFFAOYSA-N
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Patent
US08492388B2

Procedure details

To a stirred solution of 3-(dimethylamino)benzoic acid (16.5 g, 100 mmol), cooled to 0° C. with a brine/ice bath, was added N,N-dimethylformamide (0.39 mL, 5 mmol) followed by oxalyl chloride (10.5 mL, 120 mmol). The resulting mixture was stirred 4 h at room temperature, until gas evolution stopped and a clear solution was obtained. The mixture was cooled to 0° C. with a brine/ice bath, N,O-Dimethylhydroxylamine (13.7 g, 140 mmol) was added at once, followed by dropwise addition of triethylamine (55.8 mL, 400 mmol) through a dropping funnel, while keeping the internal temperature under 20° C. The resulting suspension was stirred overnight at room temperature, then washed with brine. The aqueous layers were extracted with dichloromethane (2×50 mL), then the combined organic layers were dried over MgSO4 and concentrated in vacuo to afford 3-(dimethylamino)-N-methoxy-N-methylbenzamide as an oil [15.5 g, yield 67%; HPLC/MS:m/z=209 (M+H); log P(HCOOH)=0.95].
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
13.7 g
Type
reactant
Reaction Step Four
Quantity
55.8 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].CN(C)C=O.C(Cl)(=O)C(Cl)=O.[CH3:24][NH:25][O:26][CH3:27].C(N(CC)CC)C>>[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([N:25]([O:26][CH3:27])[CH3:24])=[O:7]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=CC1)C
Step Two
Name
Quantity
0.39 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
13.7 g
Type
reactant
Smiles
CNOC
Step Five
Name
Quantity
55.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 4 h at room temperature, until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C. with a brine/ice bath
CUSTOM
Type
CUSTOM
Details
under 20° C
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C=1C=C(C(=O)N(C)OC)C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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